molecular formula C13H20N4O2S B4524477 1-(2,2-DIMETHYLPROPANOYL)-N-(1,3,4-THIADIAZOL-2-YL)-3-PIPERIDINECARBOXAMIDE

1-(2,2-DIMETHYLPROPANOYL)-N-(1,3,4-THIADIAZOL-2-YL)-3-PIPERIDINECARBOXAMIDE

Cat. No.: B4524477
M. Wt: 296.39 g/mol
InChI Key: VSTXMNBLLHOTHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-DIMETHYLPROPANOYL)-N-(1,3,4-THIADIAZOL-2-YL)-3-PIPERIDINECARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring, a thiadiazole moiety, and a dimethylpropanoyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(2,2-DIMETHYLPROPANOYL)-N-(1,3,4-THIADIAZOL-2-YL)-3-PIPERIDINECARBOXAMIDE involves multiple steps, including the formation of the piperidine ring, the introduction of the thiadiazole group, and the attachment of the dimethylpropanoyl group. Common synthetic routes include:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Thiadiazole Group: The thiadiazole moiety is typically introduced through reactions involving thiourea and appropriate halogenated compounds.

    Attachment of Dimethylpropanoyl Group: The final step involves the acylation of the piperidine-thiadiazole intermediate with 2,2-dimethylpropanoic acid or its derivatives under suitable reaction conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-(2,2-DIMETHYLPROPANOYL)-N-(1,3,4-THIADIAZOL-2-YL)-3-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the thiadiazole moiety, using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane, reaction temperatures ranging from room temperature to reflux, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,2-DIMETHYLPROPANOYL)-N-(1,3,4-THIADIAZOL-2-YL)-3-PIPERIDINECARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials and chemical products, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,2-DIMETHYLPROPANOYL)-N-(1,3,4-THIADIAZOL-2-YL)-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and leading to downstream biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,2-DIMETHYLPROPANOYL)-N-(1,3,4-THIADIAZOL-2-YL)-3-PIPERIDINECARBOXAMIDE can be compared with other similar compounds, such as:

    This compound: This compound shares structural similarities but may differ in specific functional groups or substituents.

    This compound: Another similar compound with variations in the piperidine ring or thiadiazole moiety.

Properties

IUPAC Name

1-(2,2-dimethylpropanoyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2S/c1-13(2,3)11(19)17-6-4-5-9(7-17)10(18)15-12-16-14-8-20-12/h8-9H,4-7H2,1-3H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTXMNBLLHOTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCCC(C1)C(=O)NC2=NN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,2-DIMETHYLPROPANOYL)-N-(1,3,4-THIADIAZOL-2-YL)-3-PIPERIDINECARBOXAMIDE

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